2-(4-Methylphenyl)-2-oxoethyl 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-METHYLPHENYL)-2-OXOETHYL 2-(4-HEXYLPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLPHENYL)-2-OXOETHYL 2-(4-HEXYLPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 2-(4-methylphenyl)-2-oxoethyl chloride with 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYLPHENYL)-2-OXOETHYL 2-(4-HEXYLPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties depending on the introduced functional groups .
Scientific Research Applications
2-(4-METHYLPHENYL)-2-OXOETHYL 2-(4-HEXYLPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.
Materials Science: This compound is used in the development of organic semiconductors and optoelectronic devices due to its unique electronic properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-METHYLPHENYL)-2-OXOETHYL 2-(4-HEXYLPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors involved in cell signaling pathways, thereby modulating their activity.
Pathways Involved: The compound can affect pathways related to cell proliferation, apoptosis, and inflammation, making it a potential therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
2-(4-METHYLPHENYL)-2-OXOETHYL 2-(4-HEXYLPHENYL)-4-QUINOLINECARBOXYLATE: Similar structure but lacks the methyl group at the 6-position.
2-(4-METHYLPHENYL)-2-OXOETHYL 2-(4-HEXYLPHENYL)-6-QUINOLINECARBOXYLATE: Similar structure but lacks the methyl group at the 4-position.
Uniqueness
The presence of both the 4-methylphenyl and 4-hexylphenyl groups, along with the methyl group at the 6-position of the quinoline ring, gives 2-(4-METHYLPHENYL)-2-OXOETHYL 2-(4-HEXYLPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE unique electronic and steric properties that can enhance its biological activity and chemical reactivity .
Properties
Molecular Formula |
C32H33NO3 |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C32H33NO3/c1-4-5-6-7-8-24-12-16-25(17-13-24)30-20-28(27-19-23(3)11-18-29(27)33-30)32(35)36-21-31(34)26-14-9-22(2)10-15-26/h9-20H,4-8,21H2,1-3H3 |
InChI Key |
JBSMMYJZCHKTHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.